molecular formula C9H9N3O3 B1472786 6-(2-Oxoimidazolidin-1-yl)nicotinic acid CAS No. 2092230-41-4

6-(2-Oxoimidazolidin-1-yl)nicotinic acid

Cat. No.: B1472786
CAS No.: 2092230-41-4
M. Wt: 207.19 g/mol
InChI Key: VWKINFXWUGQIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Oxoimidazolidin-1-yl)nicotinic acid is a nicotinic acid (pyridine-3-carboxylic acid) derivative featuring a 2-oxoimidazolidine substituent at the 6-position of the pyridine ring. The 2-oxoimidazolidine group is a five-membered heterocyclic ring containing two nitrogen atoms and a ketone moiety, conferring unique electronic and steric properties.

Properties

CAS No.

2092230-41-4

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

6-(2-oxoimidazolidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c13-8(14)6-1-2-7(11-5-6)12-4-3-10-9(12)15/h1-2,5H,3-4H2,(H,10,15)(H,13,14)

InChI Key

VWKINFXWUGQIKE-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CN(C(=O)N1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 6-(2-Oxoimidazolidin-1-yl)nicotinic acid with three analogs from the evidence:

Compound Name Substituent at 6-Position Molecular Formula Key Functional Groups
This compound* 2-Oxoimidazolidine C9H8N3O3† Carboxylic acid, ketone, secondary amine
6-(1H-Imidazol-1-yl)nicotinic acid Imidazole C9H7N3O2 Carboxylic acid, aromatic N-heterocycle
Azlocillin (from evidence) (2-Oxoimidazolidin-1-yl)carbonyl C20H23N5O6S Beta-lactam, thiazolidine, ureido
6-(2-Pyridin-2-ylpyrrolidin-1-yl)nicotinic acid Pyrrolidine-pyridine hybrid C15H15N3O2 Carboxylic acid, tertiary amine, pyridine

*Hypothetical molecular formula based on structural inference. †Estimated formula: Nicotinic acid (C6H5NO2) + 2-oxoimidazolidine (C3H4N2O) – H2O (due to bond formation).

Key Observations :

  • This may improve solubility in polar solvents .
  • Azlocillin, a penicillin derivative, incorporates a similar 2-oxoimidazolidine moiety linked via a carbonyl group. This substituent is critical for its antimicrobial activity, suggesting that the oxoimidazolidine group in nicotinic acid derivatives could also play a role in biological targeting .

Commercial and Research Relevance

  • 6-(1H-Imidazol-1-yl)nicotinic acid has broad supplier availability (13 suppliers), suggesting utility in drug discovery or coordination chemistry .
  • Azlocillin ’s clinical use highlights the pharmacological relevance of the 2-oxoimidazolidine group, though its application in nicotinic acid derivatives remains underexplored .
  • The pyrrolidine-pyridine hybrid () with 10 suppliers underscores the demand for diverse heterocyclic modifications in nicotinic acid scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.